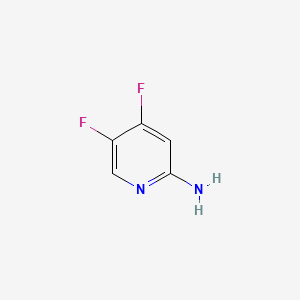

4,5-Difluoropyridin-2-amine

説明

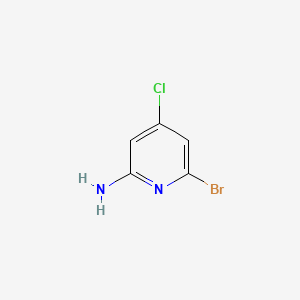

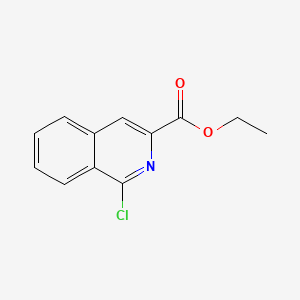

4,5-Difluoropyridin-2-amine is a chemical compound with the molecular formula C5H4F2N2 . It has a molecular weight of 130.1 .

Molecular Structure Analysis

The InChI code for 4,5-Difluoropyridin-2-amine is 1S/C5H4F2N2/c6-3-1-5(8)9-2-4(3)7/h1-2H, (H2,8,9) . This indicates the presence of two fluorine atoms, one nitrogen atom, and one hydrogen atom in the pyridine ring .Physical And Chemical Properties Analysis

4,5-Difluoropyridin-2-amine is a solid at room temperature . It has a molecular weight of 130.1 . More specific physical and chemical properties such as melting point, boiling point, and density are not mentioned in the search results.科学的研究の応用

Synthesis and Optimization

The Optimization of Synthetic Technology

Research on the optimization of synthetic pathways for related compounds demonstrates the development of efficient synthesis methods. For example, the synthesis of 3,5-dichloro-2,6-difluoropyridin-4-amine from pentachloropyridine shows the potential for high yields and simple operation, indicating similar approaches could be applicable for 4,5-Difluoropyridin-2-amine derivatives (Li Sheng-song, 2010).

Applications in Drug Discovery

Polysubstituted Pyridazinones Synthesis

The development of polysubstituted pyridazinones from sequential nucleophilic substitution reactions highlights the use of related fluoropyridines as scaffolds in drug discovery. This method allows for the creation of various disubstituted and ring-fused systems, showcasing the versatility of fluoropyridines in synthesizing compounds with potential pharmaceutical applications (Pattison et al., 2009).

Catalytic Applications

Selective Amination

The development of selective amination methods for polyhalopyridines, including derivatives of 4,5-Difluoropyridin-2-amine, underscores the role of catalysis in modifying such compounds for further research or industrial applications. This highlights the chemical reactivity and functional group compatibility of fluoropyridines in complex organic syntheses (Jianguo Ji et al., 2003).

Analytical Applications

Analysis of Heterocyclic Aromatic Amines

The development of novel sample preparation procedures for detecting heterocyclic aromatic amines in food matrices demonstrates the analytical applications of compounds like 4,5-Difluoropyridin-2-amine. This research contributes to food safety and quality control, indicating the broader impacts of such chemicals beyond their immediate chemical properties (Agudelo Mesa et al., 2013).

Material Science Applications

Metal Ion-Sensitive Fluorescent Probes

The design and synthesis of metal ion-sensitive fluorescent probes based on BODIPY platforms, incorporating pyridinyl and fluoropyridinyl groups, illustrate the application of 4,5-Difluoropyridin-2-amine derivatives in developing sensors and imaging agents. Such probes are crucial for biological, environmental, and material sciences, demonstrating the compound's utility in creating functional materials (Qin et al., 2016).

Safety and Hazards

The safety information available indicates that 4,5-Difluoropyridin-2-amine should be stored in a dark place, under an inert atmosphere, at 2-8°C . The compound has a GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302-H315-H320-H335, and precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

特性

IUPAC Name |

4,5-difluoropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2/c6-3-1-5(8)9-2-4(3)7/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKPWAZMFQHOULZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857310 | |

| Record name | 4,5-Difluoropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1211537-08-4 | |

| Record name | 4,5-Difluoro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211537-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Difluoropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

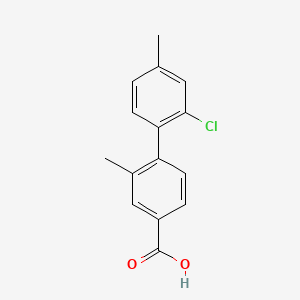

![2-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B596407.png)

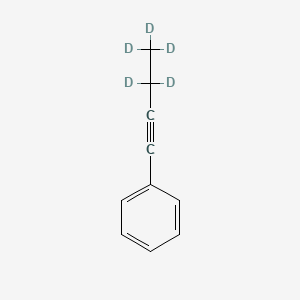

![Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate](/img/structure/B596418.png)